1-(2-Propynyl)-4-(trifluoromethyl)piperidine

Übersicht

Beschreibung

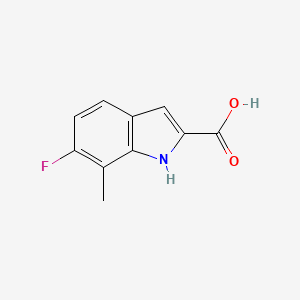

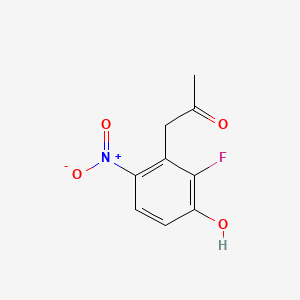

1-(2-Propynyl)-4-(trifluoromethyl)piperidine (1-P-4-TFP) is a synthetic compound derived from piperidine, a cyclic amine that is found in nature. 1-P-4-TFP is a versatile compound used for a variety of purposes, including as an intermediate in the synthesis of pharmaceuticals, as an insecticide, and in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis of Piperidine Alkaloids

A study by (Bariau et al., 2006) explored the diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids. They successfully synthesized these analogues from 2-trifluoromethyl keto-protected 4-piperidones. This method provides a simplified route for creating new 2-(trifluoromethyl)-4-piperidinols and 4-amino-2-(trifluoromethyl)piperidines.

NMDA Receptor Antagonism

Research by (Wright et al., 1999) identified compounds structurally similar to certain piperidine derivatives as moderately potent and selective antagonists of the NR1A/2B subtype of NMDA receptors. They studied various substitutions on the piperidine ring, finding that certain modifications can enhance potency and selectivity for these receptors.

Stereodynamics and Perlin Effect

(Shainyan et al., 2008) conducted a study on the stereodynamic behavior of 1-(trifluoromethylsulfonyl)piperidine and related compounds. Their research using NMR spectroscopies revealed insights into the conformational behavior and intramolecular interactions of these compounds.

Synthesis of Antidepressant Analogues

(Kumar et al., 2004) synthesized various derivatives of 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols. They evaluated these compounds for antidepressant activity, providing a new approach in the development of antidepressant drugs.

Catalytic Applications in Pharmaceutical Synthesis

The study by (Botteghi et al., 2001) discussed the use of a rhodium-catalyzed hydroformylation process in the synthesis of pharmaceuticals. They specifically synthesized intermediates for neuroleptic agents, highlighting the role of piperidine derivatives in pharmaceutical chemistry.

Ring Expansion to Create Piperidines

(Rioton et al., 2015) achieved the synthesis of 3-Substituted 2-(trifluoromethyl)piperidines by expanding (trifluoromethyl)prolinols. Their method highlights a regio- and diastereoselective approach for creating these piperidines.

Eigenschaften

IUPAC Name |

1-prop-2-ynyl-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N/c1-2-5-13-6-3-8(4-7-13)9(10,11)12/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRYAOYLQQJFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)

![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)

![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)

![[4-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1322264.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)